molecular formula C8H16N2O B8278963 2-t-Butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine

2-t-Butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine

Cat. No. B8278963
M. Wt: 156.23 g/mol
InChI Key: FSEACPAVFGLIME-UHFFFAOYSA-N
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Patent
US05189166

Procedure details

Solid 2-t-butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine (2.55 g, 1.63 mmol) was heated to reflux in 100 mL of toluene for 22 hours. The solution was cooled to 25° C. and the slurry was filtered to remove 0.91 g of unconverted tetrahydropyrimidine after drying. The toluene filtrate was evaporated to give 1.17 g of 2-t-butyl-5-(aminomethyl)oxazoline as an oil: 1H NMR (CDCl3) δ 4.5 (m, 1H), 3.8 (apparent dd, 1H), 3.5 (apparent dd, 1H), 2.8 (apparent dq, 2H), 1.2 ppm (s, 9H), 13C NMR {1H} (CDCl3) δ 173.3 (1 C), 80.1 (1 C), 56.4 (1 C), 45.3 (1 C), 32.5 (1 C), 27.1 ppm (3 C). The neat oil gradually solidifies over a number of days, even at 0° C., reverting back to the tetrahydropyrimidine.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[NH:6][CH2:7][CH:8]([OH:11])[CH2:9][N:10]=1)([CH3:4])([CH3:3])[CH3:2]>C1(C)C=CC=CC=1>[C:1]([C:5]1[O:11][CH:8]([CH2:7][NH2:6])[CH2:9][N:10]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
C(C)(C)(C)C=1NCC(CN1)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the slurry was filtered
CUSTOM
Type
CUSTOM
Details
to remove 0.91 g of unconverted tetrahydropyrimidine
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
The toluene filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1OC(CN1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: CALCULATEDPERCENTYIELD 459.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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